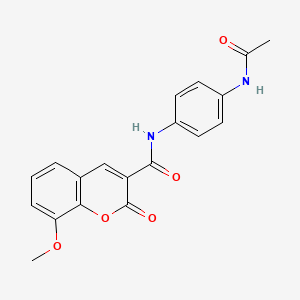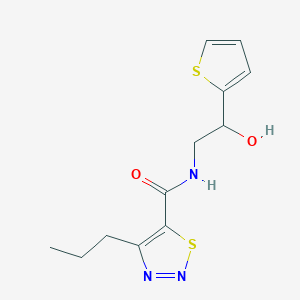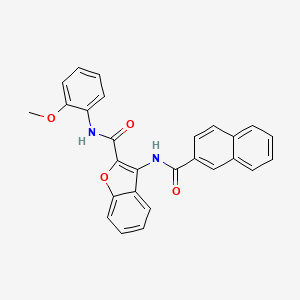![molecular formula C8H13NO3 B2487833 N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine CAS No. 180918-12-1](/img/structure/B2487833.png)
N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine
説明
Synthesis Analysis
Research has shown multiple methods for synthesizing derivatives and related compounds of 1,4-dioxaspiro[4.5]decan-8-one, indicating a broad interest in its chemical manipulations and potential applications. For instance, derivatives of benzofurazan and benzofuroxan based on 1,4-dioxaspiro[4.5]decan-8-one have been synthesized, exploring the behavior of these compounds under acid hydrolysis conditions (Samsonov & Volodarsky, 2000). Another study focused on creating novel compounds from oleic acid, demonstrating the versatility of 1,4-dioxaspiro derivatives as potential biolubricants (Kurniawan et al., 2017).
Molecular Structure Analysis
The molecular structure of derivatives related to N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine has been extensively analyzed. One study elucidated the structure of a compound through NMR spectral data, revealing the presence of diastereomeric hemiacetals with specific absolute stereochemistry (Knapp et al., 1997).
Chemical Reactions and Properties
Various chemical reactions involving 1,4-dioxaspiro[4.5]decan-8-one derivatives have been studied, showcasing the compound's reactivity and potential for creating complex molecular structures. For example, the synthesis of vic-dioxime derivatives and their transition metal complexes from 1,4-dioxaspiro[4.5]decan-8-one derivatives indicates the compound's utility in forming complex coordination compounds (Canpolat & Kaya, 2004).
Physical Properties Analysis
The physical properties of 1,4-dioxaspiro[4.5]decan-8-one and its derivatives, such as density, melting point, and solubility, are crucial for understanding its behavior in different environments and applications. Studies like the one on novel biolubricants from oleic acid derivatives provide valuable data on these properties (Kurniawan et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity under various conditions and the ability to form derivatives, highlight the compound's versatility. The synthesis of benzofurazan and benzofuroxan derivatives from 1,4-dioxaspiro[4.5]decan-8-one exemplifies its reactivity and potential for creating a wide range of chemical entities (Samsonov & Volodarsky, 2000).
科学的研究の応用
Synthesis of Benzofurazan and Benzofuroxan Derivatives
- Research has been conducted on synthesizing derivatives of tetrahydrobenzofurazan and tetrahydrobenzofuroxan starting from 1,4-dioxaspiro[4.5]decan-8-one, which is structurally related to N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine. These compounds, containing hydroxy or dioxolane groups, show potential in various chemical reactions and applications (Samsonov & Volodarsky, 2000).
Novel Compounds from Oleic Acid for Biolubricant Applications
- A study explored the synthesis of novel compounds derived from methyl 9,10-dihydroxyoctadecanoate (MDHO) using 1,4-dioxaspiro compounds, indicating potential applications in biolubricants. These compounds have been synthesized using a sonochemical method, demonstrating their utility in developing sustainable and environmentally friendly lubricants (Kurniawan et al., 2017).
Metal Complexes Involving Vic-Dioximes
- The creation of metal complexes using vic-dioxime ligands, which involve the 1,4-dioxaspiro structure, has been researched. These complexes have applications in coordination chemistry and could be significant in catalysis or materials science (Canpolat & Kaya, 2004).
Phase Equilibria in "Protected Glycerol" Systems
- The solubility of 1,4-dioxaspiro[4.5]decane-2-methanol, a compound related to N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine, has been studied in various solvents. This research provides insights into designing alternative chemical processes and reactions involving protected glycerol and sustainable solvents (Melo et al., 2012).
Synthesis of Spiroacetals in Insects
- Research on spiroacetals, including 1,4-dioxaspiro[4.5]decanes, in insects has revealed their role as components in insect secretions and pheromones. This knowledge is beneficial for understanding insect behavior and potentially developing new methods for pest control (Francke & Kitching, 2001).
Palladium-Catalyzed Synthesis of Acrylamides
- A study has shown that 1,4-dioxaspiro[4.5]decane derivatives can be used to synthesize acrylamides through palladium-catalyzed aminocarbonylation. This method could be valuable in organic synthesis and pharmaceutical applications (Farkas et al., 2015).
Safety And Hazards
The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if irritation persists .
特性
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-8-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-9-7-1-3-8(4-2-7)11-5-6-12-8/h10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUVQIFYKYWSGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=NO)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride](/img/structure/B2487750.png)
![3-cyclohexyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide](/img/structure/B2487753.png)
![N-(4-chlorophenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2487754.png)
![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2487756.png)

![N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2487758.png)


![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2487765.png)


![3-(3,4-dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2487768.png)
![N-(benzo[d][1,3]dioxol-5-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2487770.png)
